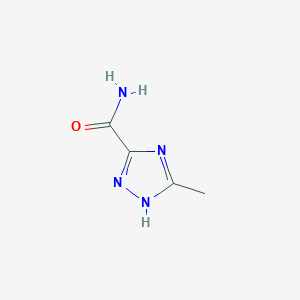
3-methyl-1H-1,2,4-triazole-5-carboxamide
Vue d'ensemble
Description
3-methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole derivatives are a widely recognized fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Based on the known activities of similar 1,2,4-triazole derivatives, it can be inferred that this compound may have potential antiviral or antitumor effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-1,2,4-triazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of amidoguanidines, which undergo intramolecular cyclo-condensation . Another method includes the thermal condensation of N-cyanoimidates with hydrazine . Additionally, 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 3-methyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acid chlorides, ethyl β-N-Boc-oxalamidrazone, and alkyl 2-hydrazinyl-2-iminoacetates . Reaction conditions often involve thermal cyclization, saponification, and amidation .
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazoles and carboxamides
Applications De Recherche Scientifique
3-methyl-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it is used in the development of agrochemicals and other industrial applications .
Comparaison Avec Des Composés Similaires
3-methyl-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds, such as 1H-1,2,3-triazole-4-carboxamide and 5-amino-1H-1,2,3-triazole-4-carboxamide These compounds share a similar triazole core but differ in their substituents and specific biological activities
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to interact with specific molecular targets make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-6-4(3(5)9)8-7-2/h1H3,(H2,5,9)(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCOOJXSBCCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481050 | |
| Record name | 3-methyl-1H-1,2,4-triazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31100-32-0 | |
| Record name | 3-Methyl-1H-1,2,4-triazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31100-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1H-1,2,4-triazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline](/img/structure/B3051026.png)




![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)





![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)
![5-(tert-butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3051047.png)

